An In-Depth Technical Guide to (5-methyl-1H-indazol-6-yl)boronic acid (CAS No. 1310383-42-6) for Researchers in Drug Discovery
An In-Depth Technical Guide to (5-methyl-1H-indazol-6-yl)boronic acid (CAS No. 1310383-42-6) for Researchers in Drug Discovery
This guide provides a comprehensive technical overview of (5-methyl-1H-indazol-6-yl)boronic acid, a key building block in contemporary medicinal chemistry. Its unique structural features and reactivity make it a valuable reagent for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This document will delve into its synthesis, physicochemical properties, and critical applications, with a focus on its role in the generation of kinase inhibitors.
Introduction: The Significance of the Indazole Scaffold and Boronic Acids in Drug Discovery
The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including several FDA-approved drugs.[1] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. When functionalized with a boronic acid, the indazole scaffold becomes a versatile building block for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern drug discovery, enabling the efficient and modular synthesis of complex molecular architectures.[2]
(5-methyl-1H-indazol-6-yl)boronic acid, with its specific substitution pattern, offers medicinal chemists a unique tool to explore structure-activity relationships (SAR) in drug design. The methyl group at the 5-position can influence binding interactions and metabolic stability, while the boronic acid at the 6-position provides a reactive handle for further molecular elaboration.
Synthesis of (5-methyl-1H-indazol-6-yl)boronic acid
The synthesis of (5-methyl-1H-indazol-6-yl)boronic acid is a multi-step process that begins with a commercially available starting material. The overall synthetic strategy involves the formation of a brominated indazole intermediate, followed by a palladium-catalyzed borylation reaction.
Synthetic Workflow Overview
Caption: Synthetic route to (5-methyl-1H-indazol-6-yl)boronic acid.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for analogous transformations.[2][3][4]
Step 1: Synthesis of 6-Bromo-5-methyl-1H-indazole
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Acetylation of 4-bromo-2-methylaniline: To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq) dropwise at a controlled temperature (e.g., below 40°C).[3] Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).
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Diazotization and Cyclization: To the crude N-(4-bromo-2-methylphenyl)acetamide from the previous step, add potassium acetate (1.5 eq) and isoamyl nitrite (1.5 eq).[3] Heat the mixture to reflux (approximately 68°C) for an extended period (e.g., 20 hours).[3]
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Hydrolysis and Work-up: After cooling, remove the volatile components under reduced pressure. Add concentrated hydrochloric acid and heat to facilitate the hydrolysis of the acetyl group.[3] Subsequently, basify the mixture with a strong base like sodium hydroxide to a pH of 11.[3] The crude 6-bromo-5-methyl-1H-indazole can then be isolated by filtration and purified, for example, by recrystallization or column chromatography.
Step 2: Miyaura Borylation to (5-methyl-1H-indazol-6-yl)boronic acid
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Reaction Setup: In a reaction vessel, combine 6-bromo-5-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as PdCl2(dppf) (0.03 eq).[2][4][5]
-
Solvent and Reaction Conditions: Add anhydrous 1,4-dioxane to the vessel and degas the mixture. Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up and Isolation: Upon completion, cool the reaction mixture and perform an aqueous work-up. The pinacol ester of the boronic acid can be isolated and, if necessary, hydrolyzed to the free boronic acid. Purification is typically achieved by column chromatography on silica gel.
Physicochemical and Analytical Data
A thorough characterization of (5-methyl-1H-indazol-6-yl)boronic acid is essential for its use in research and development. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1310383-42-6 | [6] |
| Molecular Formula | C₈H₉BN₂O₂ | [6] |
| Molecular Weight | 175.98 g/mol | [6] |
| Appearance | Solid | [6] |
| InChI Key | FVSYCXICBAFOGW-UHFFFAOYSA-N | [6] |
Analytical Data (Typical):
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¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the indazole core carbons and the methyl group.[8]
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
(5-methyl-1H-indazol-6-yl)boronic acid is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[9][10] The indazole scaffold is known to interact with the hinge region of the ATP-binding site of many kinases.[11]
The Suzuki-Miyaura Cross-Coupling in Action
The primary utility of (5-methyl-1H-indazol-6-yl)boronic acid lies in its participation in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, enabling the rapid generation of diverse chemical libraries for biological screening.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Case Study: AXL Kinase Inhibitors
The AXL receptor tyrosine kinase is a validated target in oncology, with its overexpression being associated with poor prognosis and drug resistance in various cancers.[12][13][14] Several research programs have focused on the development of indazole-based AXL inhibitors.[11][12][15] While a specific, publicly disclosed AXL inhibitor synthesized directly from (5-methyl-1H-indazol-6-yl)boronic acid is not explicitly detailed in the initial search results, the structural motifs present in known indazole-based AXL inhibitors strongly suggest the utility of this building block in their synthesis.[11][12] The 5-methyl group can occupy a hydrophobic pocket in the kinase domain, while the 6-position provides a vector for attaching various solubilizing or target-interacting groups.
Conclusion and Future Perspectives
(5-methyl-1H-indazol-6-yl)boronic acid is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and utility in the robust Suzuki-Miyaura cross-coupling reaction make it an attractive tool for medicinal chemists. The growing importance of indazole-based kinase inhibitors, particularly those targeting AXL kinase, ensures that this compound will continue to be a relevant and sought-after intermediate in the quest for novel therapeutics. Further research into the development of more efficient and scalable synthetic routes, as well as the exploration of its application in the synthesis of inhibitors for other kinase targets, will undoubtedly expand its utility in the field of drug discovery.
References
Sources
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- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
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- 8. researchgate.net [researchgate.net]
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